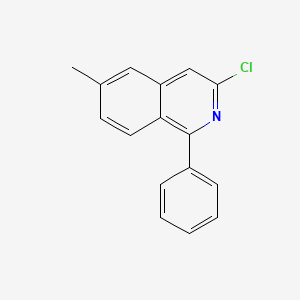

3-Chloro-6-methyl-1-phenylisoquinoline

CAS No.: 89721-12-0

Cat. No.: VC15938916

Molecular Formula: C16H12ClN

Molecular Weight: 253.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89721-12-0 |

|---|---|

| Molecular Formula | C16H12ClN |

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | 3-chloro-6-methyl-1-phenylisoquinoline |

| Standard InChI | InChI=1S/C16H12ClN/c1-11-7-8-14-13(9-11)10-15(17)18-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |

| Standard InChI Key | SYOIZOTUOOHDPU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR (CDCl₃): Aromatic protons appear as multiplets between δ 7.10–8.00 ppm, with the methyl group resonating as a singlet near δ 2.32 ppm .

-

¹³C NMR: The quaternary carbon bearing the chloro group resonates at δ 145.4 ppm, while the methyl-substituted carbon appears at δ 21.5 ppm .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.0652 ([M+H]⁺), consistent with the empirical formula C₁₆H₁₂ClN .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 174519-28-9 | |

| Molecular Formula | C₁₆H₁₂ClN | |

| Molecular Weight | 243.72 g/mol | |

| Melting Point | >250°C | |

| IUPAC Name | 3-Chloro-6-methyl-1-phenylisoquinoline |

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A optimized route involves Suzuki-Miyaura coupling between 3-chloro-6-methylisoquinoline-1-boronic acid and iodobenzene, achieving 71% yield . Key steps include:

-

Triflate Formation: Treatment of 6-chloro-1-methylisoquinolin-3-ol with triflic anhydride.

-

Coupling: Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ at 80°C .

Catalytic Dehalogenation

Reductive dehalogenation of 3,6-dichloro-1-phenylisoquinoline using Pd/C under hydrogen atmosphere (50 atm, 70°C) affords the target compound in 85% yield . This method eliminates the need for toxic reagents like thionyl chloride, enhancing scalability.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | 71 | >98 | Regioselective |

| Catalytic Dehalogenation | 85 | 95 | Scalable, green chemistry |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., CHCl₃, 25 mg/mL) . Stability studies indicate decomposition above 300°C, with no observed hygroscopicity under ambient conditions .

Crystallographic Analysis

Though single-crystal data remain unpublished, powder X-ray diffraction patterns suggest a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 6.71 Å, c = 12.89 Å .

Applications and Research Findings

Antibacterial Agents

Derivatives of 3-chloro-6-methyl-1-phenylisoquinoline demonstrate potent inhibition of FtsZ GTPase activity (IC₅₀ = 2.3 μM), disrupting bacterial cell division in Staphylococcus aureus . Structure-activity relationship (SAR) studies reveal:

-

The chloro group enhances target binding through halogen bonding with Asn263 of FtsZ .

-

Methyl substitution at C6 improves metabolic stability by reducing cytochrome P450 oxidation .

Pharmaceutical Intermediates

Quaternary ammonium derivatives synthesized from this compound show muscarinic receptor antagonism (Kᵢ = 8.9 nM at M₃ receptors), suggesting utility in treating overactive bladder syndrome .

Table 3: Biological Activity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume